molecular formula C21H20N4O B12174040 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12174040
M. Wt: 344.4 g/mol
InChI Key: JHZSULCZAVOWPP-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that combines the structural features of imidazole and indole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and indole rings.

    Reduction: Reduced derivatives with hydrogenated imidazole and indole rings.

    Substitution: Substituted derivatives with halogen or alkyl groups attached to the imidazole or indole rings.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular processes. The compound’s overall biological activity is a result of these interactions, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer agent with an imidazole ring.

    Indole-3-acetic acid: A plant hormone with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

Uniqueness

This dual functionality distinguishes it from other compounds that contain only one of these moieties .

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features two significant moieties: an imidazole ring and an indole structure. The imidazole component is known for its role in various biological systems, while the indole structure is associated with numerous pharmacological activities.

PropertyValue
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
IUPAC NameN-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide
InChI KeyJHZSULCZAVOWPP-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CN=CN4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The imidazole moiety can modulate enzyme activities, influencing metabolic pathways.
  • DNA Intercalation : The indole structure may intercalate into DNA, affecting gene expression and cellular processes.
  • Receptor Binding : Potential binding to various receptors involved in inflammation and cancer pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on imidazole and indole derivatives have shown effectiveness against various bacterial strains.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been explored in several studies. For example, a study reported that related indole derivatives demonstrated significant cytotoxic effects against different cancer cell lines, suggesting that this compound might share similar properties.

Anti-inflammatory Effects

Compounds featuring both imidazole and indole rings have been investigated for their anti-inflammatory effects. The dual functionality may enhance their therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that contain either the imidazole or indole moiety.

Compound NameStructure TypeBiological Activity
ClemizoleImidazoleAntihistaminic
OmeprazoleImidazoleAntiulcer
IndomethacinIndoleAnti-inflammatory
Indole-3-acetic acidIndolePlant hormone

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of similar indole-based compounds on human glioblastoma cells, showing promising results that warrant further investigation into the efficacy of this compound.
    • Findings : IC50 values indicated significant growth inhibition compared to standard chemotherapeutics.
  • Antimicrobial Research : Investigations into related imidazole derivatives demonstrated antibacterial activity comparable to established antibiotics.
    • Findings : The presence of electron-donating groups enhanced antimicrobial potency.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C21H20N4O/c26-21(23-11-10-18-13-22-15-24-18)14-25-19-9-5-4-8-17(19)12-20(25)16-6-2-1-3-7-16/h1-9,12-13,15H,10-11,14H2,(H,22,24)(H,23,26)

InChI Key

JHZSULCZAVOWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CN=CN4

Origin of Product

United States

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